- Fluorogenic interaction between cobalt oxyhydroxide nanoflakes and thiamine and its application for glutathione sensing in human whole bloodMicrochemical Journal, 2023, 191,,
Cas no 92-35-3 (Thiochrome)
Thiochrome is a natural oxidation product and metabolite of thiamine, a selective acetylcholine (ACh) affinity enhancer of M4 receptor Thiochrome and ACh have neutral synergy on M1 to M3 receptors
Thiochrome structure
Thiochrome Properties
Names and Identifiers
-
- 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol,2,7-dimethyl-
- THIOCHROME
- 2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol (ACI)
- Thiachromine-8-ethanol, 2,7-dimethyl- (7CI, 8CI)
- Thiochrome (6CI)
- 2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethanol
- NSC 56339
- DTXSID3059052
- Thiachrome
- 5H-Thiachromine-8-ethanol, 2,7-dimethyl-
- G12054
- NS00039458
- 2,7-Dimethylthiachromine-8-ethanol
- NSC56339
- 2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol
- EINECS 202-149-9
- 92-35-3
- 65UT4V5Z34
- DTXCID1048758
- 2-(6,12-dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol
- 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl-
- NSC-56339
- 5H-Thiachromine-8-ethanol,7-dimethyl-
- Thiochrome, analytical standard
- Thiachromine-8-ethanol, 2,7-dimethyl-
- 5H-Pyrimido(4,5-d)thiazolo(3,2-a)pyrimidine-8-ethanol, 2,7-dimethyl-
- 2,7-dimethylthiochromine-8-ethanol
- 2-{6,12-dimethyl-4-thia-2,7,11,13-tetraazatricyclo[7.4.0.0?,?]trideca-1(13),2,5,9,11-pentaen-5-yl}ethan-1-ol
- GTPL348
- CS-0109207
- UNII-65UT4V5Z34
- HY-N7247
- Thiachromine-8-ethanol,7-dimethyl-
- 5H-Thiachromine-8-ethanol, 2,7-dimethyl-(9CI)
- GTQXMAIXVFLYKF-UHFFFAOYSA-N
- Thiochrom
- 2-(2,7-Dimethyl-5H-thiazolo(3',2':1,2)pyrimido(4,5-d)pyrimidin-8-yl)ethanol
- 2-{6,12-dimethyl-4-thia-2,7,11,13-tetraazatricyclo[7.4.0.0^{3,7}]trideca-1(13),2,5,9,11-pentaen-5-yl}ethan-1-ol
- AKOS040740937
- 2-(2,7-dimethyl-5H-thiazolo[3',2':1,2]pyrimido[4,5-d]pyrimidin-8-yl)ethanol
- DA-68147
- Thiachromine-8-ethanol, 2,7-dimethyl-(8CI)
- 2-(6,12-dimethyl-4-thia-2,7,11,13-tetraazatricyclo(7.4.0.0^(3,7))trideca-1(13),2,5,9,11-pentaen-5-yl)ethan-1-ol
- Q27088985
- MS-23697
- +Expand
-
- MFCD00010519
- GTQXMAIXVFLYKF-UHFFFAOYSA-N
- 1S/C12H14N4OS/c1-7-10(3-4-17)18-12-15-11-9(6-16(7)12)5-13-8(2)14-11/h5,17H,3-4,6H2,1-2H3
- OCCC1=C(C)N2C(=NC3C(C2)=CN=C(C)N=3)S1
Computed Properties
- 262.08883226g/mol
- 1
- 5
- 2
- 262.08883226g/mol
- 18
- 409
- 0
- 0
- 0
- 0
- 0
- 1
- 0.6
- nothing
- 0
- 86.9Ų
Experimental Properties
- 1.6440 (estimate)
- 228.8°C
- 1.2444 (rough estimate)
Thiochrome Price
Thiochrome Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Ammonium vanadium oxide ((NH4)VO3) Solvents: Water ; 5 min, pH 1.7 - 2.5, 293 - 318 K
Reference
- Thermodynamic, kinetic, mechanistic and spectroscopic investigation of thiamine hydrochloride (vitamin B1) oxidation by vanadium (v), an insulin mimetic compound at low pHEuropean Journal of Biomedical and Pharmaceutical Sciences, 2019, 6(12), 289-297,
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
Reference
- Rate of oxidation of thiamine by Hg(II) in alkaline mediumAsian Journal of Chemistry, 2000, 12(3), 650-654,
Synthetic Circuit 10
Reaction Conditions
Reference
- Thiamine oxidative transformations catalyzed by copper ions and ascorbic acidBiochemistry (Moscow)(Translation of Biokhimiya (Moscow)), 1997, 62(12), 1409-1414,
Synthetic Circuit 11
Reaction Conditions
Reference
- Reactions of thiamine free base with cyanogen bromide and hydrogen peroxideBitamin, 1983, 57(1), 23-30,
Synthetic Circuit 12
Reaction Conditions
Reference
- Formation of thiochrome from α-hydroxyethylthiamineTakeda Kenkyushoho, 1971, 30(4), 705-10,
Synthetic Circuit 13
Reaction Conditions
Reference
- Synthesis and physicochemical properties of thiochrome phosphatesJournal of Vitaminology, 1966, 12(3), 231-9,
Synthetic Circuit 14
Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
- Thiamin ylide: isolation and identificationTetrahedron Letters, 1985, 26(7), 883-6,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Iodine , Potassium iodide , Oxygen Solvents: Water
Reference
- Oxidative activation of thiamine monophosphate hydrolysisFiziologichno Aktivni Rechovini, 2002, (1), 72-77,
Thiochrome Raw materials
- Benzenethiol, 4-nitro-, ion(1-)
- Vitamin B1 Monophosphate Chloride
- Thiamine
- Thiamine hydrochloride
- Thiamine ion
Thiochrome Preparation Products
Thiochrome Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:92-35-3)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:92-35-3)
TANG SI LEI
15026964105
2881489226@qq.com
Thiochrome Related Literature
-
1. Fluorescent product from vitamin B1 and cytidine. A thiochrome mimicJohn A. Zoltewicz,Elzbieta Wyrzykiewicz J. Chem. Soc. Chem. Commun. 1983 183
-
Shinichi Yamabe,Noriko Tsuchida,Shoko Yamazaki Org. Biomol. Chem. 2021 19 4529
-
Pilar Vi?as,María Bravo-Bravo,Ignacio López-García,Manuel Hernández-Córdoba Anal. Methods 2012 4 2759
-
Christine A. Kennedy,Barry V. McCleary Analyst 1981 106 344
-
5. 353. Aneurin. Part VI. A synthesis of thiochrome and related compoundsA. R. Todd,F. Bergel,H. L. Fraenkel-Conrat,A. Jacob J. Chem. Soc. 1936 1601
-
Pilar Vi?as,María Bravo-Bravo,Ignacio López-García,Manuel Hernández-Córdoba Anal. Methods 2012 4 2759
-
7. 353. Aneurin. Part VI. A synthesis of thiochrome and related compoundsA. R. Todd,F. Bergel,H. L. Fraenkel-Conrat,A. Jacob J. Chem. Soc. 1936 1601
-
H. N. Ridyard Analyst 1950 75 634
-
9. 113. Aneurin. Part X. The mechanism of thiochrome formation from aneurin and aneurin disulphideP. Sykes,A. R. Todd J. Chem. Soc. 1951 534
-
Jinghui Zhu,Shaopu Liu,Zhongfang Liu,Yuanfang Li,Man Qiao,Xiaoli Hu RSC Adv. 2014 4 5990
92-35-3 (Thiochrome) Related Products
- 1270-21-9(1,3-Cyclohexadiene,6-methoxy-1,3,5-trinitro-, ion(1-), potassium (9CI))
- 117538-45-1(2-bromo-1-(3-chlorophenyl)ethan-1-ol)
- 14040-20-1(Benzyl 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside)
- 103765-03-3((R)-2-Aminobutyramide Hydrochloride)
- 132622-66-3((2S,4S)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid)
- 190074-50-1(2,7-Dichloroimidazo1,2-apyridine)
- 157730-74-0(4-(Thiophen-3-yl)benzaldehyde)
- 18081-89-5(Benzyl-pyridin-2-ylmethyl-amine)
- 159898-10-9(2-[(2S)-1-[(tert-butoxy)carbonyl]piperidin-2-yl]acetic acid)
- 14503-45-8((3-Chloro-4-methoxyphenyl)methanol)
Recommended suppliers
shanghaixianding
Gold Member
Audited Supplier
CN Supplier
Reagent
http://www.9dingchem.com/
Enjia Trading Co., Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier
CN Supplier
Bulk
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier
CN Supplier
Bulk
http://en.chemfish.com/
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier
CN Supplier
Reagent